

Potential Therapeutic Targets of 5-Nitroindazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitroindazole

Cat. No.: B105863

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Introduction

5-Nitroindazole is a heterocyclic aromatic organic compound that has garnered significant interest in medicinal chemistry and drug discovery due to its versatile scaffold and potential therapeutic applications. This technical guide provides an in-depth overview of the primary molecular targets of **5-nitroindazole** and its derivatives, focusing on neuronal nitric oxide synthase (nNOS), indoleamine 2,3-dioxygenase 1 (IDO1), and poly (ADP-ribose) polymerase (PARP). The document outlines the signaling pathways associated with these targets, presents quantitative inhibitory data, and provides detailed experimental protocols for assessing enzymatic activity and inhibition.

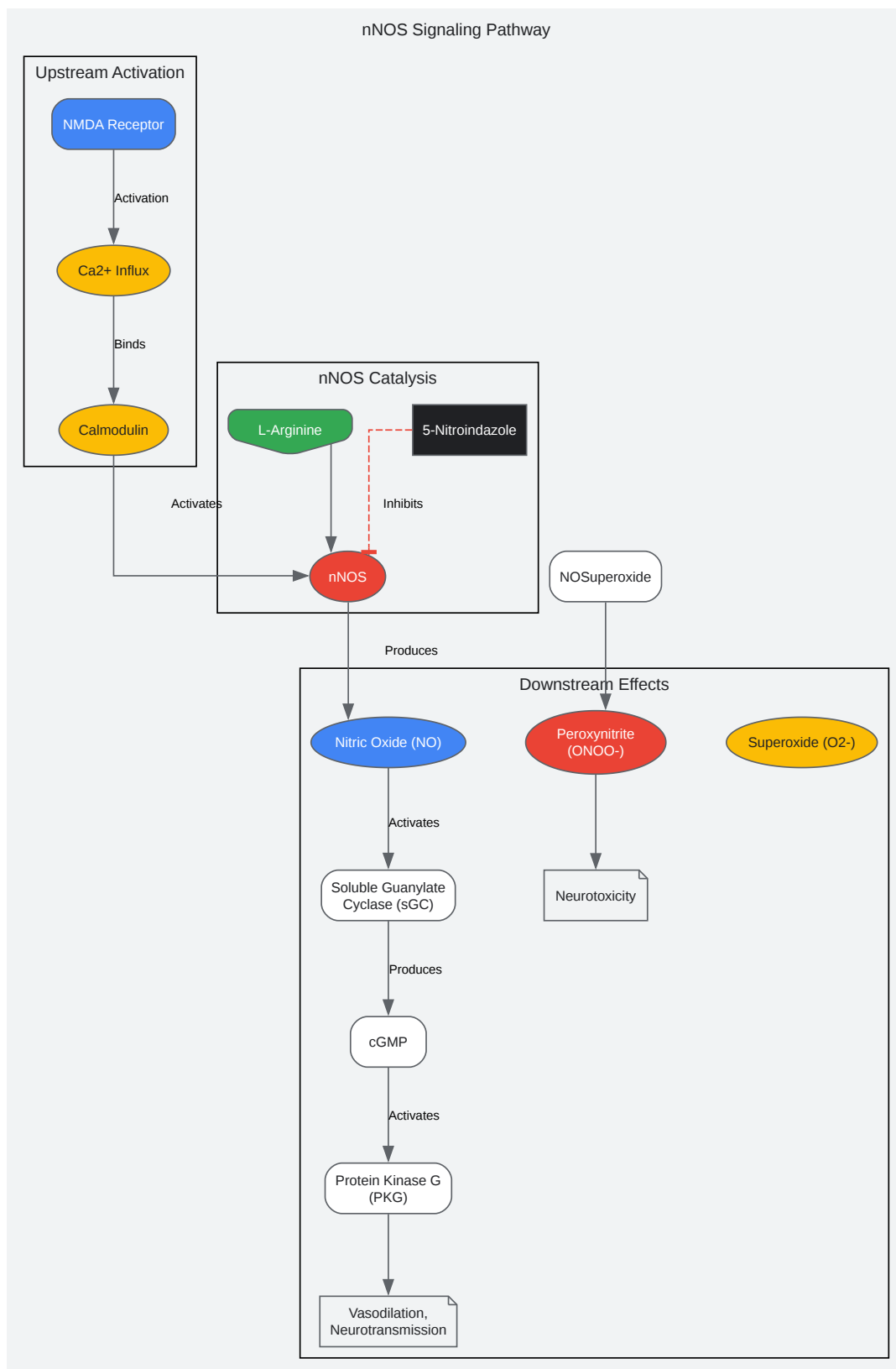
Neuronal Nitric Oxide Synthase (nNOS)

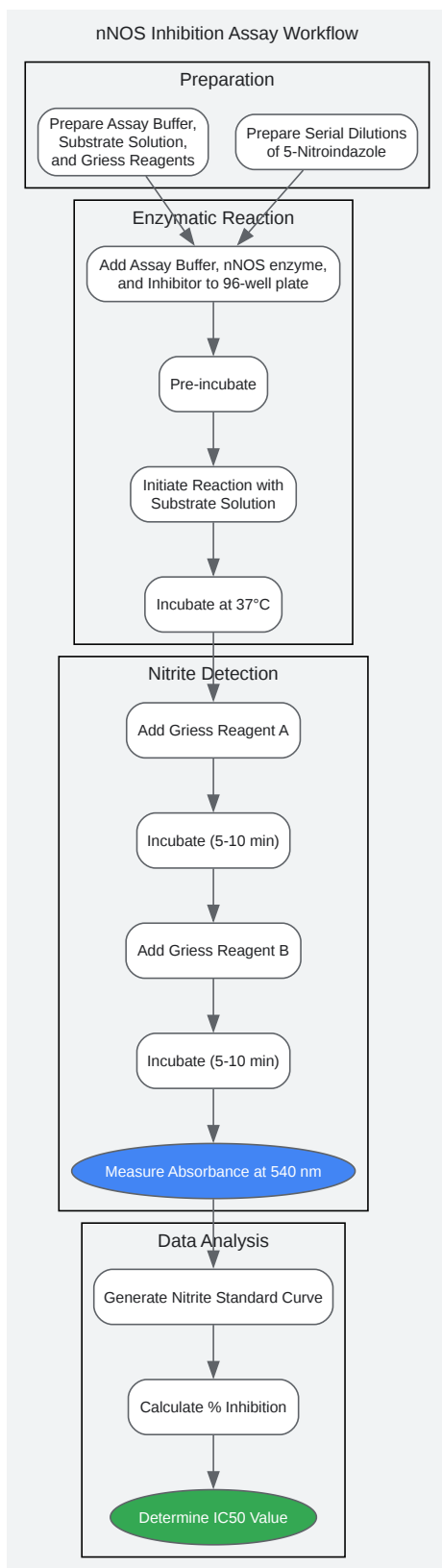
Neuronal nitric oxide synthase is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a crucial signaling molecule. Dysregulation of nNOS activity is implicated in various neurological disorders, making it a compelling therapeutic target.

Signaling Pathway

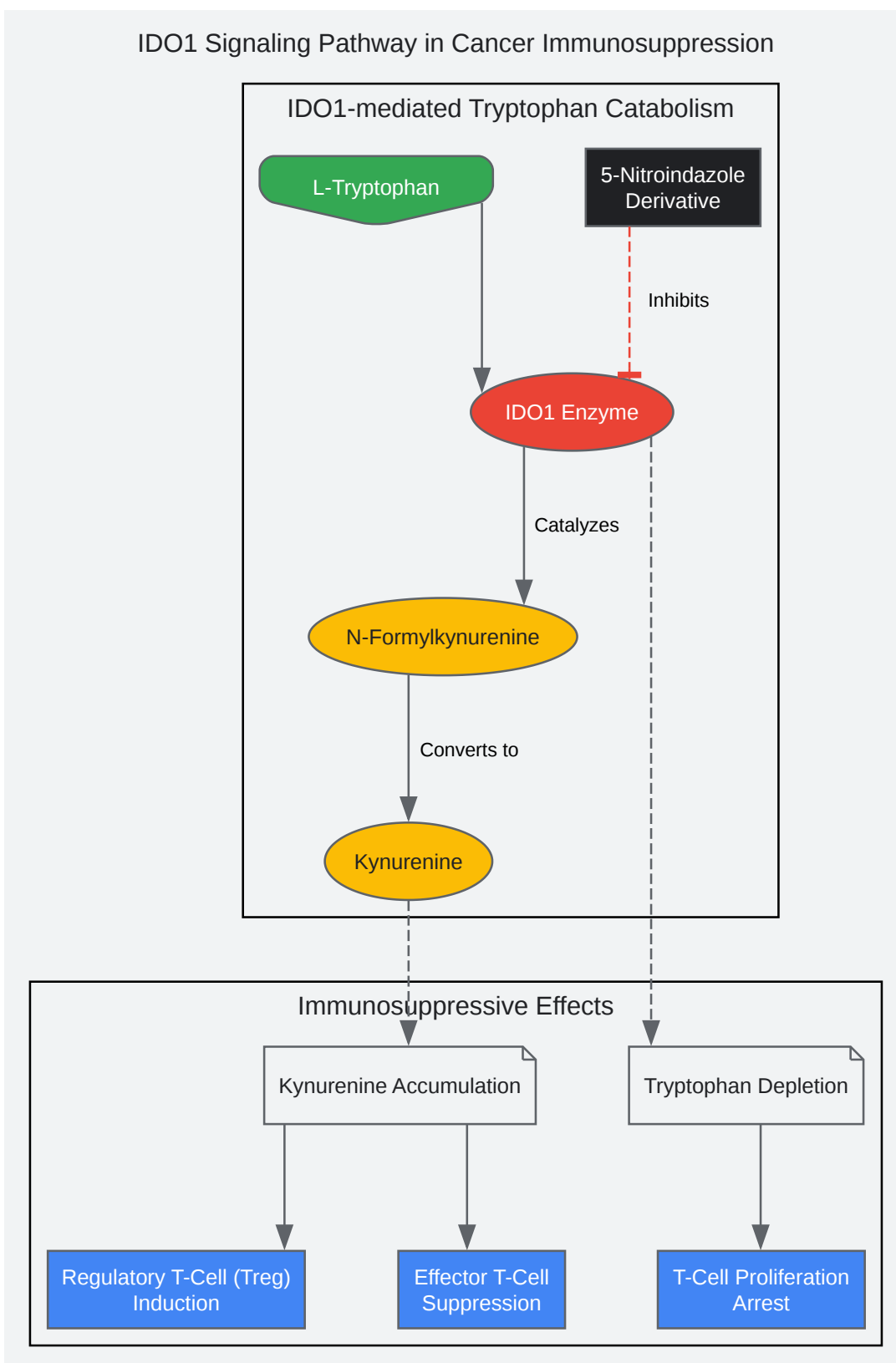
Inhibition of nNOS by **5-nitroindazole** or its analogs directly reduces the production of nitric oxide. This intervention modulates downstream signaling cascades, including the canonical

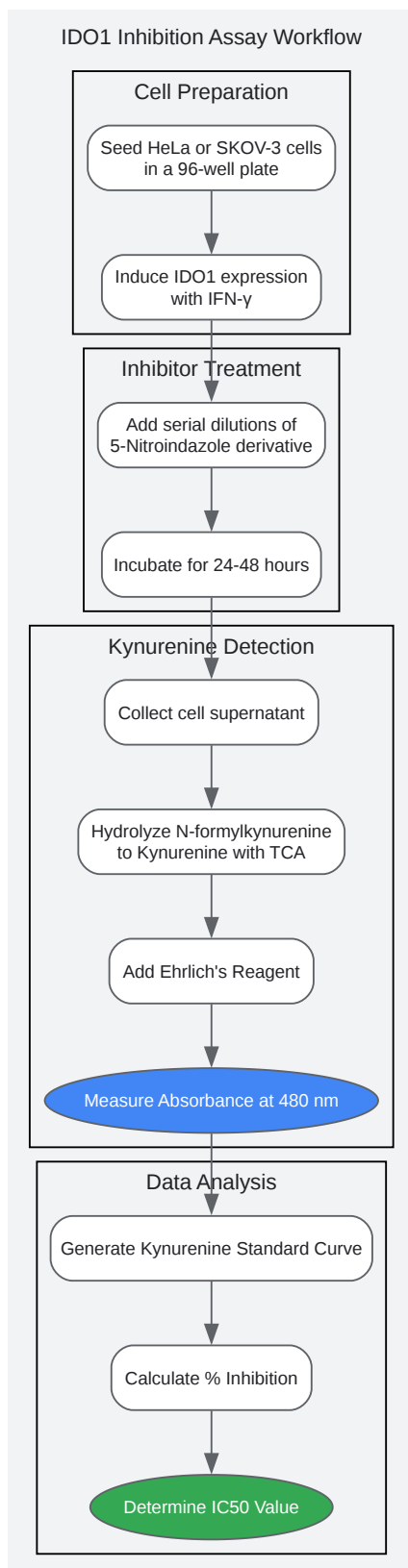
pathway involving soluble guanylate cyclase (sGC) and cyclic guanosine monophosphate (cGMP), as well as non-canonical pathways involving protein S-nitrosylation. The overactivation of nNOS is linked to neurotoxicity through the generation of peroxynitrite from the reaction of NO with superoxide radicals.

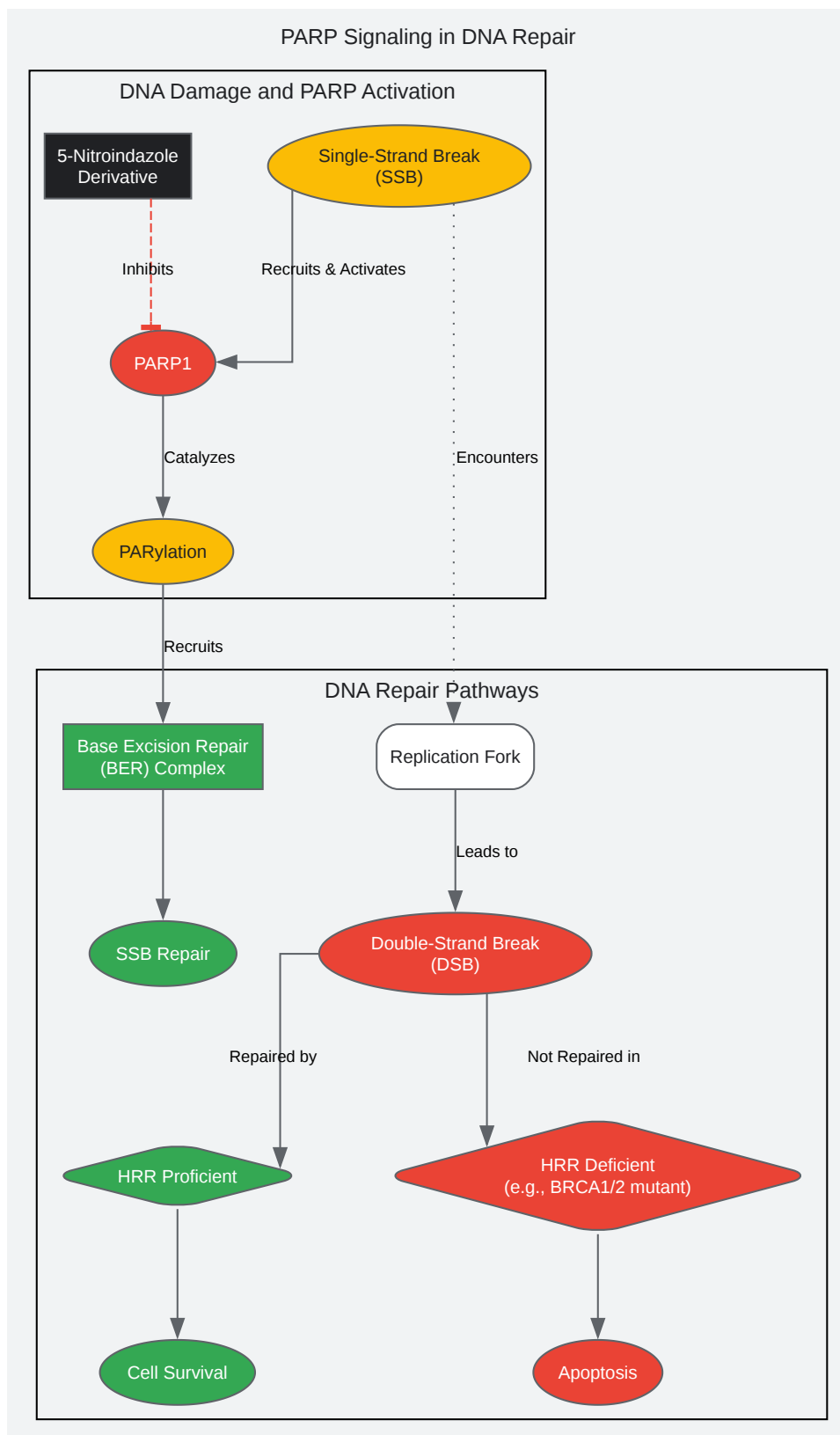


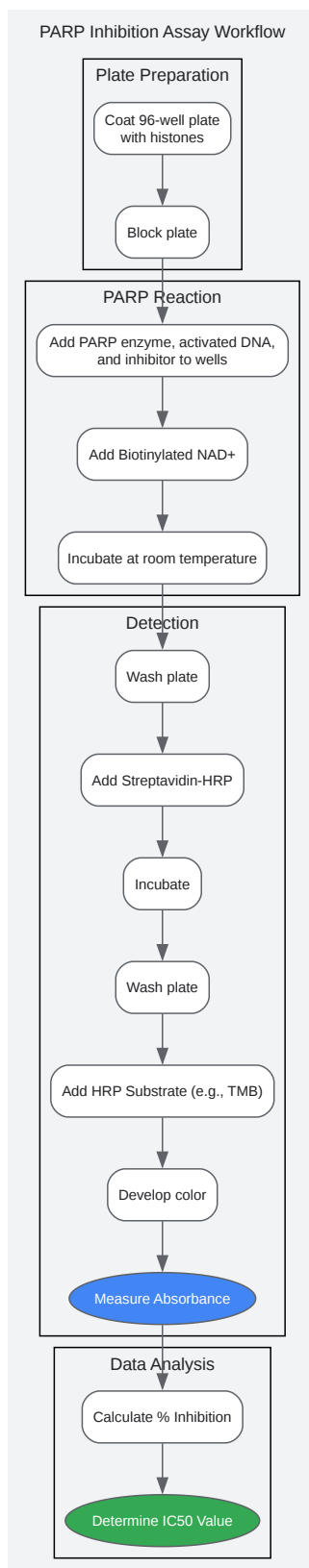


IDO1 Signaling Pathway in Cancer Immunosuppression









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